molecular formula C15H15NO4 B11158251 (2S)-2-{[2-(2-naphthyloxy)acetyl]amino}propanoic acid

(2S)-2-{[2-(2-naphthyloxy)acetyl]amino}propanoic acid

Cat. No.: B11158251
M. Wt: 273.28 g/mol
InChI Key: OYWVWLMGRUMNDR-JTQLQIEISA-N
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Description

(2S)-2-{[2-(2-naphthyloxy)acetyl]amino}propanoic acid is a synthetic organic compound that belongs to the class of amino acids It features a naphthyloxy group attached to the acetyl moiety, which is further linked to the amino group of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[2-(2-naphthyloxy)acetyl]amino}propanoic acid typically involves the following steps:

    Formation of the Naphthyloxy Acetyl Intermediate: This step involves the reaction of 2-naphthol with acetyl chloride in the presence of a base such as pyridine to form 2-(2-naphthyloxy)acetyl chloride.

    Coupling with Amino Acid: The intermediate is then reacted with (S)-alanine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[2-(2-naphthyloxy)acetyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The naphthyloxy group can be oxidized to form quinones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The naphthyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted naphthyloxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[2-(2-naphthyloxy)acetyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthyloxy group may play a role in binding to hydrophobic pockets, while the amino acid backbone may facilitate interactions with polar residues.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[2-(2-phenoxy)acetyl]amino}propanoic acid
  • (2S)-2-{[2-(2-benzyloxy)acetyl]amino}propanoic acid

Uniqueness

(2S)-2-{[2-(2-naphthyloxy)acetyl]amino}propanoic acid is unique due to the presence of the naphthyloxy group, which imparts distinct chemical and physical properties compared to its phenoxy and benzyloxy analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

(2S)-2-[(2-naphthalen-2-yloxyacetyl)amino]propanoic acid

InChI

InChI=1S/C15H15NO4/c1-10(15(18)19)16-14(17)9-20-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10H,9H2,1H3,(H,16,17)(H,18,19)/t10-/m0/s1

InChI Key

OYWVWLMGRUMNDR-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)COC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(C(=O)O)NC(=O)COC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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